1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one
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Overview
Description
1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one typically involves the reaction of 1-chloro-1-phenyl-2-propan-2-ylamine with 2-mercaptobenzothiazole. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-ol: A compound with a similar phenyl group but different functional groups.
3-Chloro-1-phenyl-1-propanone: Another compound with a similar phenyl and chlorine substitution but different overall structure.
Uniqueness
1-Chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65838-74-6 |
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Molecular Formula |
C16H16ClNOS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-chloro-1-phenyl-2-propan-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H16ClNOS/c1-12(2)18-16(19)14-10-6-7-11-15(14)20(18,17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
XOULPJLOLPILQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2S1(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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